molecular formula C11H10N2O2 B8582088 1-(Methylamino)isoquinoline-6-carboxylic acid

1-(Methylamino)isoquinoline-6-carboxylic acid

Cat. No. B8582088
M. Wt: 202.21 g/mol
InChI Key: XUICLFCSWJGMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylamino)isoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylamino)isoquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylamino)isoquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Methylamino)isoquinoline-6-carboxylic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(methylamino)isoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-12-10-9-3-2-8(11(14)15)6-7(9)4-5-13-10/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

XUICLFCSWJGMIT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl 1-(methylamino)isoquinoline-6-carboxylate (150 mg, 0.65 mmol) in ethanol (2.5 mL) was added 1 N aqueous potassium hydroxide (6.5 mL, 6.5 mmol). The reaction was heated to 65° C. for 1.5 hours. The reaction was cooled to room temperature and concentrated to dryness. The solid was dissolved in water and the solution was acidified with 1 N HCl. The mixture was concentrated. The solid was dissolved in water (50 mL) and extracted twice with 2-butanol (50 mL). The combined organics were washed with brine (20 mL), dried over magnesium sulfate, filtered, and concentrated to give the title compound (95 mg, 72%) as a white solid. +ESI (M+H) 203.2; 1H NMR (400 MHz, DMSO-d6, δ): 13.07 (br. s., 1H), 10.25 (d, J=4.9 Hz, 1H), 8.74 (d, J=8.8 Hz, 1H), 8.51 (s, 1H), 8.15 (dd, J=8.6, 1.8 Hz, 1H), 7.67 (d, J=6.8 Hz, 1H), 7.35 (d, J=7.0 Hz, 1H), 3.15 (d, J=4.7 Hz, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
72%

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